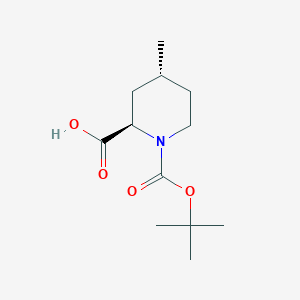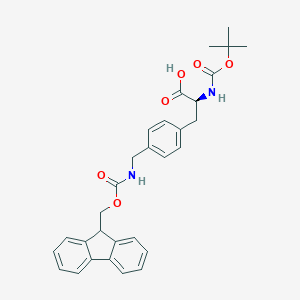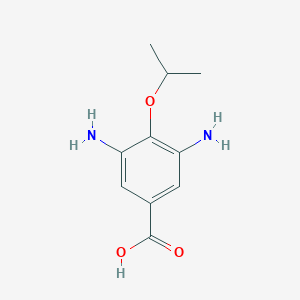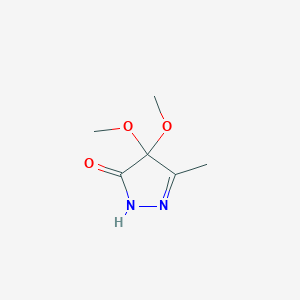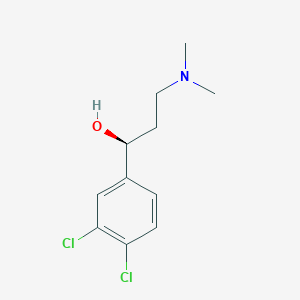
2-Chloro-3,6-bis(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine can be achieved using 2,6-dichloropyridine as a starting material. Through a series of reactions involving halogenation and interaction with potassium trifluoroacetate, this compound is obtained. The process is noted for its use of relatively inexpensive reagents and moderate reaction conditions, yielding the desired product at a rate of 28% to 53% (Liu Cong, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, and similar compounds, is often analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of atoms within the molecule and provide insight into the compound's reactivity and interactions with other molecules. While specific studies on 2-Chloro-3,6-bis(trifluoromethyl)pyridine's structure were not identified, related research on pyridine derivatives highlights the importance of molecular structure in determining the chemical properties and potential applications of these compounds.
Chemical Reactions and Properties
2-Chloro-3,6-bis(trifluoromethyl)pyridine participates in various chemical reactions, serving as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity with 1,2- and 1,3-bisnucleophiles has been explored, showcasing its utility in organic synthesis (Manjunath Channapur et al., 2019).
Aplicaciones Científicas De Investigación
Application 1: Agrochemicals
- Scientific Field : Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-3,6-bis(trifluoromethyl)pyridine, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . The specific methods of application or experimental procedures would depend on the specific agrochemical product and its intended use.
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Application 2: Pharmaceuticals
- Scientific Field : Pharmaceutical Industry
- Summary of the Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Application 3: Synthesis of Metal-Organic Frameworks (MOFs)
- Scientific Field : Material Science
- Summary of the Application : Trifluoromethylpyridine derivatives are used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Results or Outcomes : The development of MOFs has led to a wide range of applications, including gas storage, separation, and catalysis .
Application 4: Preparation of Trifluoromethylpyridyllithiums
- Scientific Field : Organic Chemistry
- Summary of the Application : Trifluoromethylpyridine derivatives are used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Results or Outcomes : The development of trifluoromethylpyridyllithiums has led to a wide range of applications in organic synthesis .
Application 5: Synthesis of Methiodide Salts
- Scientific Field : Organic Chemistry
- Summary of the Application : Trifluoromethylpyridine derivatives are used in the synthesis of methiodide salts .
- Results or Outcomes : The development of methiodide salts has led to a wide range of applications in organic synthesis .
Application 6: Production of Chlorfenapyr
- Scientific Field : Agrochemical Industry
- Summary of the Application : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications. For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
- Results or Outcomes : The development of chlorfenapyr has led to a wide range of applications in pest control .
Application 7: Synthesis of 5,5’-Bis(Trifluoromethyl)-2,2’-Bipyridine
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Chloro-3-(trifluoromethyl)pyridine may be used in the preparation of 5,5’-bis(trifluoromethyl)-2,2’-bipyridine, via a modified Ullmann reaction .
- Results or Outcomes : The development of 5,5’-bis(trifluoromethyl)-2,2’-bipyridine has led to a wide range of applications in organic synthesis .
Application 8: Synthesis of Trifluoromethylpyridyllithiums
- Scientific Field : Organic Chemistry
- Summary of the Application : Trifluoromethylpyridine derivatives are used in the preparation of trifluoromethylpyridyllithiums via a metalation reaction .
- Results or Outcomes : The development of trifluoromethylpyridyllithiums has led to a wide range of applications in organic synthesis .
Application 9: Synthesis of Metal-Organic Frameworks (MOFs)
- Scientific Field : Material Science
- Summary of the Application : Trifluoromethylpyridine derivatives are used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Results or Outcomes : The development of MOFs has led to a wide range of applications, including gas storage, separation, and catalysis .
Propiedades
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMRMHPZYGFIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609139 |
Source


|
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
CAS RN |
175136-26-2 |
Source


|
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


